2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiazole ring. Key structural elements include:
- Piperidin-1-yl substituent at position 2: Enhances lipophilicity and may influence target binding via steric or electronic effects.
- Acetamide side chain at position 6: The N-[4-(propan-2-yl)phenyl] group contributes significant hydrophobicity, likely improving membrane permeability.
The compound’s structural complexity positions it as a candidate for kinase inhibition or antimicrobial activity, based on related thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14(2)15-6-8-16(9-7-15)23-17(27)12-26-13-22-19-18(20(26)28)29-21(24-19)25-10-4-3-5-11-25/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZQZEHIBLYYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the Isopropylphenyl Group: This step involves the coupling of the isopropylphenyl group to the thiazolopyrimidine core via a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Overview
The compound 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a novel thiazole-pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article explores its applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Recent studies have identified the compound as a promising candidate in cancer therapy due to its ability to inhibit cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to reduced cell proliferation in various cancer types.
Case Studies
A study demonstrated that treatment with this compound resulted in significant apoptosis in acute myeloid leukemia (AML) cells, indicating its potential as a targeted therapy for hematological malignancies .
Neuropharmacological Effects
In addition to its anticancer properties, the compound exhibits neuropharmacological activity. It has been investigated for its anticonvulsant effects, showing promise in models of epilepsy.
Research Findings
Research indicates that the compound can modulate neurotransmitter systems and may enhance GABAergic transmission, which is critical for controlling seizures . This suggests potential applications in treating epilepsy and other neurological disorders.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for higher yields. Structural modifications have been explored to enhance its pharmacokinetic properties and bioavailability.
Synthetic Pathways
The synthesis typically involves the reaction of piperidine derivatives with thiazole and pyrimidine precursors under controlled conditions. Optimization of these synthetic routes can lead to improved efficiency and purity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Features
*Calculated based on molecular formulas.
Key Observations:
Piperidine vs. Piperazine: Piperazine (in ’s compound) offers additional hydrogen-bonding sites, possibly improving solubility but reducing blood-brain barrier penetration compared to piperidine .
Core Heterocycle Variations: Thiazolo[4,5-d]pyrimidine (target) vs. pyrimidine (): The fused thiazole ring in the target compound may enhance rigidity and binding affinity to hydrophobic enzyme pockets. Thiazolidinone derivatives () exhibit redox-active azo linkages, diverging from the target’s acetamide functionality, which may prioritize stability over redox activity .
Physicochemical and Spectroscopic Comparisons
Table 2: Hypothetical Property Comparison
- NMR Insights : While direct data for the target compound is unavailable, demonstrates that substituent-induced chemical shift changes (e.g., in regions analogous to positions 29–36 and 39–44) can pinpoint structural modifications. For instance, the isopropyl group in the target compound would likely deshield nearby protons, altering shifts in aromatic regions .
Biological Activity
The compound 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.5 g/mol . The structure features a thiazolo-pyrimidine core linked to a piperidine moiety and an isopropyl-substituted phenyl group (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O4S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1223778-90-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. Preliminary studies indicate that it may function as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival.
Kinase Inhibition
In vitro assays have demonstrated that the compound exhibits inhibitory effects on several kinases:
- CDK1/Cyclin A2
- ALK
- FGFR1
These interactions suggest potential applications in cancer therapy by modulating pathways associated with tumor growth and survival.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, related thiazolo-pyrimidines have shown promising results against:
- Human gastric cancer (SGC-7901)
- Lung cancer (A549)
- Hepatocellular carcinoma (HepG2)
In one study, derivatives of thiazolo-pyrimidines demonstrated IC50 values indicating effective inhibition at concentrations as low as 40 µg/mL .
Selectivity Profiling
Selectivity profiling against a panel of tyrosine kinases revealed that certain derivatives exhibited preferential inhibition towards specific kinases, which is crucial for minimizing off-target effects in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- Cytotoxicity Studies : A series of thiazolo-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Among these, some compounds showed growth inhibition rates between 75% and 84% at concentrations around 40 µg/mL , outperforming standard chemotherapeutics like 5-fluorouracil .
- Kinase Inhibition Assays : In a detailed kinase selectivity profile study, one compound demonstrated notable inhibition rates against CDK1 (22.51%) and ALK (17.36%), suggesting its potential as a targeted therapy for cancers driven by these kinases .
- Pharmacological Applications : The compound's structure allows it to potentially act as an enzyme inhibitor or receptor modulator, making it suitable for further development in pharmacological research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can researchers validate its purity?
- Methodology : The compound’s synthesis involves constructing the thiazolo[4,5-d]pyrimidin core, followed by introducing the piperidinyl group via nucleophilic substitution and coupling the 4-isopropylphenylacetamide moiety using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Structural integrity is verified by - and -NMR, focusing on key signals: the thiazole proton (~8.2 ppm), piperidinyl methylene groups (~3.5 ppm), and acetamide carbonyl (~170 ppm) .
Q. What standard assays are used to evaluate the compound’s preliminary biological activity?
- Approach :
- Kinase Inhibition : Screen against kinase panels (e.g., CDKs, EGFR) using fluorescence polarization assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for in vivo studies .
Q. How is the compound’s stability under physiological conditions assessed?
- Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify metabolites using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Analysis Framework :
| Variable | Considerations |
|---|---|
| Cell Line Variability | Test across multiple lines (e.g., p53 wild-type vs. mutant) to identify target specificity . |
| Assay Conditions | Compare results under varying pH, serum concentrations, and oxygen levels . |
| Metabolite Interference | Use CYP450 inhibitors (e.g., ketoconazole) in assays to rule out off-target effects . |
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Design :
- Core Modifications : Replace the piperidinyl group with thiomorpholine or azetidine to assess steric/electronic effects .
- Substituent Variation : Introduce halogens (e.g., -F, -Cl) on the phenyl ring to enhance lipophilicity and target binding .
- Evaluation : Measure changes in IC (kinase assays) and logP (chromatographic retention time) to correlate structural changes with activity .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methods :
- X-ray Crystallography : Co-crystallize with CDK2 or EGFR to map binding interactions (e.g., hydrogen bonds with pyrimidine N3) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) using immobilized kinase domains .
- Molecular Dynamics Simulations : Model conformational changes in the target protein upon ligand binding .
Q. How can researchers address discrepancies in metabolic stability data between in vitro and in vivo models?
- Troubleshooting :
- In Vitro : Use liver microsomes from multiple species (human, rat) to predict interspecies variability .
- In Vivo : Administer the compound to rodents and collect plasma/bile for UPLC-QTOF analysis. Compare metabolite profiles to in vitro results .
- Mitigation : Introduce steric hindrance (e.g., methyl groups) near metabolic hotspots (e.g., piperidinyl nitrogen) to reduce oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
